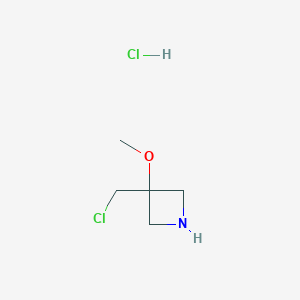

3-(Chloromethyl)-3-methoxyazetidinehydrochloride

Description

3-(Chloromethyl)-3-methoxyazetidine hydrochloride is a substituted azetidine derivative characterized by a four-membered azetidine ring with both methoxy (-OCH₃) and chloromethyl (-CH₂Cl) groups at the 3-position, along with a hydrochloride counterion. The chloromethyl group enhances reactivity, making it a versatile intermediate for further functionalization in drug synthesis .

Propriétés

IUPAC Name |

3-(chloromethyl)-3-methoxyazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c1-8-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIDFIJHKPUEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methoxyazetidinehydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine and formaldehyde under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 3-(Chloromethyl)-3-methoxyazetidinehydrochloride may involve continuous flow processes to enhance yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure efficient synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)-3-methoxyazetidinehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

Substitution Products: Various substituted azetidines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives such as azetidine oxides.

Reduction Products: Reduced forms of the azetidine ring.

Applications De Recherche Scientifique

3-(Chloromethyl)-3-methoxyazetidinehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-3-methoxyazetidinehydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3-(Chloromethyl)-3-methoxyazetidine hydrochloride with structurally related azetidine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Insights:

Reactivity: The chloromethyl group in the target compound distinguishes it from non-halogenated analogs (e.g., 3-methoxy or 3-methyl derivatives). This group facilitates reactions such as nucleophilic substitutions or cross-couplings, making it valuable for synthesizing covalent inhibitors or polymerizable monomers . In contrast, fluoro or methyl substituents (e.g., 3-fluoroazetidine hydrochloride) enhance metabolic stability or lipophilicity but lack the same reactivity .

Pharmacological Potential: Azetidine derivatives like Encenicline hydrochloride () demonstrate the scaffold’s relevance in neuroscience (e.g., α7 nAChR agonists). The target compound’s chloromethyl group could enable covalent binding to biological targets, a mechanism underutilized in current azetidine-based drugs .

The target compound likely demands similar precautions during synthesis and handling .

Synthetic Flexibility :

- Compared to 3-methoxyazetidine-3-carboxylic acid hydrochloride (), the target compound’s chloromethyl group offers a reactive handle for further derivatization without requiring carboxylate activation .

Activité Biologique

Overview of 3-(Chloromethyl)-3-methoxyazetidinehydrochloride

3-(Chloromethyl)-3-methoxyazetidinehydrochloride is a synthetic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

The biological activity of 3-(Chloromethyl)-3-methoxyazetidinehydrochloride can be attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring contributes to its ability to act as a nucleophile or electrophile, facilitating reactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research has indicated that compounds containing azetidine moieties exhibit antimicrobial properties. For instance, studies have shown that derivatives of azetidine can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The chloromethyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Potential

There is emerging evidence suggesting that azetidine derivatives may possess anticancer properties. In vitro studies have demonstrated that certain azetidine compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of specific signaling pathways.

Neuroprotective Effects

Some studies have explored the neuroprotective potential of azetidine derivatives. The ability to cross the blood-brain barrier (BBB) is a significant advantage for compounds targeting neurological disorders. Preclinical models have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 3-(Chloromethyl)-3-methoxyazetidinehydrochloride exhibited significant inhibition zones, highlighting their potential as antimicrobial agents.

- Anticancer Activity : In a series of experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives were tested for their ability to induce apoptosis. Results showed a dose-dependent increase in cell death, with IC50 values indicating promising efficacy compared to standard chemotherapeutics.

- Neuroprotective Studies : In rodent models of neurodegeneration, treatment with azetidine derivatives resulted in improved cognitive function and reduced markers of neuroinflammation. This suggests that 3-(Chloromethyl)-3-methoxyazetidinehydrochloride may have therapeutic potential for conditions like Alzheimer's disease.

Data Tables

| Biological Activity | Effectiveness | Reference Study |

|---|---|---|

| Antimicrobial | Significant | Study on azetidine derivatives |

| Anticancer | Dose-dependent | Apoptosis induction in MCF-7 cells |

| Neuroprotective | Improved cognition | Rodent model studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.